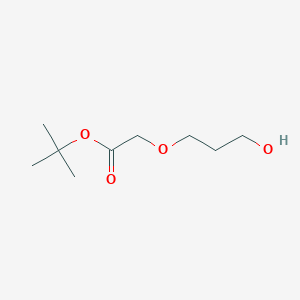
ethyl 6-hydroxy-4,4-dimethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-hydroxy-4,4-dimethylhexanoate, also known as 6-hydroxy-4,4-dimethylhexanoic acid ethyl ester, is a naturally occurring compound found in a variety of fruits and vegetables. It is an ester of 6-hydroxy-4,4-dimethylhexanoic acid and ethanol, and is an important precursor for the synthesis of various pharmaceuticals, flavors, and fragrances. This compound has gained attention in recent years due to its potential applications in the field of medicine, cosmetics, and food science.
科学的研究の応用
Ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate has been studied extensively by scientists in a variety of fields. In medicine, it has been investigated for its potential to treat a variety of diseases, such as diabetes, obesity, and cancer. In cosmetics, it has been studied for its potential to act as an antioxidant and anti-inflammatory agent. In food science, it has been studied for its potential to act as a flavor enhancer and preservative.
作用機序
The exact mechanism of action of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of fatty acid oxidation, which is the process by which fatty acids are broken down and used as energy. This inhibition of fatty acid oxidation could explain its potential therapeutic effects in a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate have been studied in a variety of model systems. In mice, this compound has been shown to reduce body weight, improve glucose tolerance, and reduce the levels of triglycerides and cholesterol in the blood. In rats, it has been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as to improve the metabolic profile of obese animals. In cell culture studies, this compound has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and inflammation.
実験室実験の利点と制限
The use of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain, and can be synthesized in high yields. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not soluble in water, and therefore must be dissolved in an organic solvent prior to use.
将来の方向性
The potential applications of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate are still being explored. Possible future directions include further research into its potential therapeutic effects in a variety of diseases, as well as its potential use as a flavor enhancer and preservative in food science. Additionally, further research into its mechanism of action could lead to a better understanding of its potential therapeutic effects. Finally, further research into its potential environmental impacts could lead to a better understanding of its safety and toxicity.
合成法
The synthesis of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate can be achieved through a variety of methods. One of the most commonly used methods is the reaction of ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. This reaction produces the desired compound in high yields and is relatively easy to perform. Other methods of synthesis include the use of metal catalysts, such as palladium and nickel, as well as the use of phase transfer catalysts.
特性
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 6-hydroxy-4,4-dimethylhexanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4,4-dimethyl-1-pentene", "Ethyl acetoacetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4,4-dimethyl-1-pentene is reacted with ethyl acetoacetate in the presence of sodium borohydride to form ethyl 4,4-dimethyl-6-oxoheptanoate.", "Step 2: Ethyl 4,4-dimethyl-6-oxoheptanoate is then hydrolyzed with hydrochloric acid to form ethyl 6-hydroxy-4,4-dimethylhexanoate.", "Step 3: The product is then neutralized with sodium hydroxide and extracted with ethanol and water to obtain the final product, ethyl 6-hydroxy-4,4-dimethylhexanoate." ] } | |
CAS番号 |
1346004-61-2 |
製品名 |
ethyl 6-hydroxy-4,4-dimethylhexanoate |
分子式 |
C10H20O3 |
分子量 |
188.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



